Acetamiprid-d3

Description

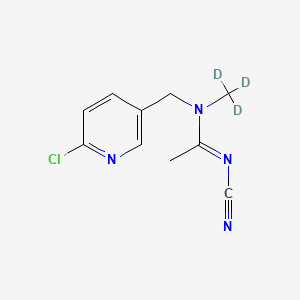

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-(trideuteriomethyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c1-8(14-7-12)15(2)6-9-3-4-10(11)13-5-9/h3-5H,6H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXDHFDTOYPNIE-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC#N)N(C)CC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CN=C(C=C1)Cl)C(=NC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701339974 | |

| Record name | (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-(2H3)methylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701339974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353869-35-8 | |

| Record name | (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-(2H3)methylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701339974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Acetamiprid-d3: An In-depth Technical Guide for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the primary application of Acetamiprid-d3 in a research context, focusing on its role as an internal standard in quantitative analytical methodologies.

Introduction: The Role of Deuterated Internal Standards

In the field of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), achieving high accuracy and precision is paramount.[1] Analytical variability can arise from numerous stages of an experimental workflow, including sample preparation, injection volume inconsistencies, and fluctuations in instrument response.[1][2] To mitigate these sources of error, an internal standard (IS) is incorporated into the analytical process.

An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector.[3] Isotopically labeled compounds, such as deuterated standards, are considered the "gold standard" for this purpose.[2] this compound is the deuterated analog of Acetamiprid, a neonicotinoid insecticide. In this compound, three hydrogen atoms on the methyl group have been replaced by deuterium atoms. This substitution results in a mass increase of three Daltons (M+3), allowing it to be differentiated from the unlabeled Acetamiprid by a mass spectrometer.

Because their physicochemical properties are nearly identical, this compound and Acetamiprid co-elute during chromatography and experience similar effects during sample extraction and ionization. By adding a known quantity of this compound to every sample, calibrator, and quality control sample at the outset of the sample preparation process, it can effectively compensate for variations throughout the analytical workflow, leading to robust and reliable quantification.

Core Application: Internal Standard for Quantitative Analysis

The principal application of this compound in research is as an internal standard for the accurate quantification of Acetamiprid in various matrices, such as environmental samples (water, soil), agricultural products (fruits, vegetables, tea), and biological samples (urine, plasma). Its use is crucial for methods that require high sensitivity and specificity, such as those employing LC-MS or LC-MS/MS.

The fundamental principle involves calculating the ratio of the mass spectrometer's response for the analyte (Acetamiprid) to that of the internal standard (this compound). This ratio is then used to determine the concentration of Acetamiprid in an unknown sample by plotting it against a calibration curve constructed from standards with known concentrations.

Quantitative Data and Physicochemical Properties

The key properties of this compound that make it suitable as an analytical standard are summarized below.

| Property | Value | Reference |

| Synonym | (E)-N-(6-Chloro-3-pyridylmethyl)-N′-cyano-N-(methyl-d3)acetamidine | |

| Empirical Formula | C₁₀D₃H₈ClN₄ | |

| Molecular Weight | 225.69 g/mol | |

| Isotopic Purity | ≥99.0 atom % D | |

| Chemical Purity (Assay) | ≥98.0% (HPLC) | |

| Mass Shift | M+3 | |

| Appearance | Neat (Solid/Oil) |

Experimental Protocols

The following sections outline a typical experimental workflow for the quantification of Acetamiprid in an aqueous sample matrix using this compound as an internal standard.

Preparation of Standard and Spiking Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Acetamiprid and this compound in a suitable solvent such as acetonitrile or methanol.

-

Calibration Standard Working Solutions: Serially dilute the Acetamiprid stock solution with the appropriate solvent to prepare a series of working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Internal Standard Spiking Solution: Dilute the this compound primary stock solution to a fixed concentration (e.g., 100 ng/mL). This solution will be added to all samples.

Sample Preparation (Solid Phase Extraction - SPE)

This protocol is a general representation for cleaning up a water sample.

-

Sample Fortification: To a 10 mL aliquot of each sample (including calibration standards prepared in a blank matrix and quality control samples), add a fixed volume (e.g., 100 µL) of the internal standard spiking solution (this compound). This results in a final IS concentration of 1 ng/mL in each sample.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the fortified sample onto the conditioned SPE cartridge at a slow, steady flow rate.

-

Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove interfering substances.

-

Elution: Elute the analyte and internal standard from the cartridge with a suitable organic solvent, such as 5 mL of acetonitrile.

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase starting condition for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

-

Chromatographic Separation (Example Conditions):

-

Instrument: High-Performance Liquid Chromatography (HPLC) system.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient starting at 10% B, increasing to 90% B over 8 minutes, holding for 2 minutes, and re-equilibrating at 10% B for 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection (Example Conditions):

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Acetamiprid: Precursor Ion (Q1) m/z 223.1 → Product Ion (Q3) m/z 126.1

-

This compound: Precursor Ion (Q1) m/z 226.1 → Product Ion (Q3) m/z 129.1

-

-

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

-

Data Analysis

-

Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio (Acetamiprid peak area / this compound peak area) against the known concentration of the calibration standards.

-

Quantification: Determine the concentration of Acetamiprid in the unknown samples by calculating their peak area ratios and interpolating the concentration from the linear regression of the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: Workflow for quantifying Acetamiprid using a deuterated internal standard.

Caption: Principle of MRM detection for Acetamiprid and its deuterated standard.

References

An In-depth Technical Guide to Acetamiprid-d3: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of Acetamiprid-d3. The information is presented to support research, scientific analysis, and drug development activities where a deuterated internal standard for Acetamiprid is required.

Core Chemical Properties

This compound, the deuterated analog of the neonicotinoid insecticide Acetamiprid, is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods like GC-MS and LC-MS, for the precise quantification of Acetamiprid. The incorporation of three deuterium atoms on the N-methyl group provides a distinct mass shift, enabling its differentiation from the non-labeled parent compound without significantly altering its chemical behavior during sample preparation and analysis.

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | (1E)-N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-(methyl-d3)-ethanimidamide | [1] |

| CAS Number | 1353869-35-8 | [1][2] |

| Molecular Formula | C₁₀H₈D₃ClN₄ | [1] |

| Molecular Weight | 225.7 g/mol | [1] |

| Physical State | Solid | |

| Solubility | Soluble in DMSO and Methanol | |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | |

| InChI Key | WCXDHFDTOYPNIE-BMSJAHLVSA-N |

Chemical Structure

The chemical structure of this compound is characterized by a chloropyridinylmethyl group, a cyanoimino group, and a deuterated N-methyl group. The deuterium labeling on the methyl group is the key feature that distinguishes it from Acetamiprid.

Caption: Chemical structure of this compound.

Mechanism of Action: Signaling Pathway

Acetamiprid, and by extension its deuterated analog, is a neonicotinoid insecticide that functions as an agonist of the nicotinic acetylcholine receptor (nAChR) in insects. This interaction leads to the overstimulation and subsequent blockage of nerve impulses, resulting in paralysis and death of the target insect. The signaling pathway is initiated by the binding of Acetamiprid to the nAChR, which is a ligand-gated ion channel.

Caption: Agonistic action of Acetamiprid on nAChR.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of Acetamiprid in various matrices. Below is a representative experimental protocol for this application using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Acetamiprid in Agricultural Products using this compound as an Internal Standard

This protocol is a composite based on established methods for pesticide residue analysis.

1. Reagents and Materials:

-

Acetamiprid analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Anhydrous magnesium sulfate

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (optional, for pigmented samples)

-

Syringe filters (0.22 µm)

2. Standard Solution Preparation:

-

Prepare individual stock solutions of Acetamiprid and this compound in acetonitrile (e.g., 1000 µg/mL).

-

Prepare a working standard solution of Acetamiprid at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solution.

-

Prepare a working internal standard solution of this compound (e.g., 1 µg/mL).

-

Prepare a series of calibration standards by spiking appropriate amounts of the Acetamiprid working standard and a fixed amount of the this compound internal standard into a blank matrix extract.

3. Sample Preparation (QuEChERS Method):

-

Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike with a known amount of the this compound internal standard solution.

-

Shake vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Shake vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing 900 mg of anhydrous magnesium sulfate, 300 mg of PSA, and 300 mg of C18. For samples with high pigment content, 150 mg of GCB may also be added.

-

Vortex for 30 seconds and then centrifuge at ≥3000 rpm for 5 minutes.

-

Take an aliquot of the cleaned-up extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation of Acetamiprid from matrix interferences.

-

Flow Rate: e.g., 0.3 mL/min.

-

Injection Volume: e.g., 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Monitor the precursor-to-product ion transitions for both Acetamiprid and this compound.

-

6. Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of Acetamiprid to the peak area of this compound against the concentration of Acetamiprid.

-

Quantify the amount of Acetamiprid in the samples by using the regression equation from the calibration curve.

Caption: Workflow for Acetamiprid analysis.

References

Synthesis and Isotopic Purity of Acetamiprid-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Acetamiprid-d3, a deuterated analog of the neonicotinoid insecticide Acetamiprid. The inclusion of deuterium atoms at the N-methyl position makes this compound an invaluable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis by mass spectrometry. This document outlines a feasible synthetic route, methods for purification, and detailed protocols for assessing its isotopic enrichment.

Synthesis of this compound

The synthesis of this compound, or (E)-N-((6-chloropyridin-3-yl)methyl)-N'-cyano-N-(methyl-d3)acetimidamide, is analogous to the established methods for unlabeled Acetamiprid, with the critical introduction of a deuterated starting material. The most direct approach involves the use of methyl-d3-amine or its corresponding salt.

A plausible and efficient synthetic pathway is a two-step process starting from the commercially available intermediate 2-chloro-5-chloromethylpyridine. This intermediate is first reacted with methyl-d3-amine to form N-((6-chloropyridin-3-yl)methyl)methyl-d3-amine. Subsequent condensation with a cyanating agent, such as ethyl N-cyanoethanimideate, yields the final product, this compound.

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-((6-chloropyridin-3-yl)methyl)methyl-d3-amine

-

To a solution of 2-chloro-5-chloromethylpyridine (1.0 eq) in a suitable solvent such as acetonitrile, add a base, for instance, potassium carbonate (2.0 eq).

-

Add methyl-d3-amine hydrochloride (1.1 eq) to the reaction mixture.

-

Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-((6-chloropyridin-3-yl)methyl)methyl-d3-amine.

Step 2: Synthesis of this compound

-

Dissolve the purified N-((6-chloropyridin-3-yl)methyl)methyl-d3-amine (1.0 eq) in ethanol.

-

Add ethyl N-cyanoethanimideate (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6-8 hours, monitoring by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final product as a crystalline solid.

Isotopic Purity of this compound

The isotopic purity of a deuterated compound is a critical parameter, defining its suitability for use as an internal standard or in metabolic studies. It is typically expressed as the atom percent of the desired isotope (in this case, Deuterium). Commercial sources of this compound often guarantee a high level of isotopic enrichment.

Quantitative Data on Isotopic Purity

The following table summarizes the typical isotopic purity specifications for commercially available this compound. The exact distribution of d0, d1, d2, and d3 species would need to be determined experimentally for each batch.

| Parameter | Specification | Source |

| Isotopic Purity (atom % D) | ≥99.0% | Commercial Supplier A |

| Isotopic Purity (atom % D) | ≥95% | Commercial Supplier B |

Note: The specific distribution of d0, d1, d2, and d3 isotopologues is often not provided by suppliers and requires experimental determination.

Determination of Isotopic Purity

The isotopic purity and the distribution of different isotopologues (d0, d1, d2, d3) of this compound are best determined using high-resolution mass spectrometry (HRMS). This technique allows for the separation and quantification of ions based on their mass-to-charge ratio with high precision.

Experimental Workflow for Isotopic Purity Analysis

Caption: Workflow for determining the isotopic purity of this compound.

Experimental Protocol: Isotopic Purity Determination by LC-HRMS

-

Sample Preparation:

-

Accurately weigh a small amount of the synthesized this compound and dissolve it in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution (e.g., 1 mg/mL).

-

Further dilute the stock solution with the initial mobile phase to a working concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

-

-

LC-HRMS Conditions:

-

Liquid Chromatography (LC):

-

Column: A high-resolution C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure good separation and peak shape of the this compound peak.

-

Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min).

-

Injection Volume: 1-5 µL.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan mode with high resolution (>10,000 FWHM) to resolve the isotopic peaks.

-

Mass Range: A range that includes the molecular ions of unlabeled Acetamiprid (m/z ~223.07) and this compound (m/z ~226.09).

-

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

From the high-resolution mass spectrum, identify and integrate the peak areas for the protonated molecular ions of each isotopologue:

-

d0 (C10H12ClN4+): [M+H]+

-

d1 (C10H11DClN4+): [M+H]+

-

d2 (C10H10D2ClN4+): [M+H]+

-

d3 (C10H9D3ClN4+): [M+H]+

-

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

-

The isotopic purity is reported as the percentage of the d3 species.

-

This comprehensive guide provides the necessary information for the synthesis and rigorous isotopic purity assessment of this compound, enabling researchers to confidently utilize this valuable tool in their studies.

Acetamiprid-d3: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Acetamiprid-d3, a deuterated internal standard for the quantitative analysis of the neonicotinoid insecticide Acetamiprid. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering comprehensive data, detailed experimental protocols, and insights into its mechanism of action.

Core Data Summary

This compound is primarily utilized as an internal standard in analytical chemistry to ensure the accuracy and precision of quantitative methods for Acetamiprid.[1][2] Its key physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1353869-35-8 | [1][3] |

| Molecular Formula | C₁₀H₈D₃ClN₄ | [3] |

| Molecular Weight | 225.69 g/mol | |

| Formal Name | (1E)-N-[(6-chloro-3-pyridinyl)methyl]-N′-cyano-N-(methyl-d3)-ethanimidamide | |

| Isotopic Purity | ≥99.0 atom % D |

Mechanism of Action and Signaling Pathways

Acetamiprid, the non-deuterated parent compound, is a neonicotinoid insecticide that functions as an agonist of the nicotinic acetylcholine receptors (nAChRs) in insects. This interaction leads to the overstimulation and subsequent blockage of nerve impulses, resulting in paralysis and death of the target insect.

Recent studies have elucidated the downstream cellular effects of Acetamiprid exposure, particularly in non-target organisms. These effects are primarily linked to the induction of cellular stress pathways, including oxidative stress and endoplasmic reticulum (ER) stress, which can ultimately lead to apoptosis (programmed cell death).

Exposure to Acetamiprid has been shown to increase the production of reactive oxygen species (ROS) and intracellular calcium levels. This increase in ROS can lead to oxidative damage to cellular components. The rise in intracellular calcium and ROS production can also trigger ER stress. Key markers of ER stress, such as inositol-requiring enzyme 1-alpha (IRE1-α), are upregulated following Acetamiprid exposure.

The activation of these stress pathways can converge on the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway is a critical regulator of various cellular processes, and its activation by Acetamiprid-induced stress can further promote apoptosis. This is evidenced by the increased expression of apoptosis-related genes such as caspases.

Experimental Protocols

The quantification of Acetamiprid in various matrices is crucial for regulatory monitoring and research. The use of this compound as an internal standard is a common practice to ensure analytical accuracy. Below are generalized experimental workflows based on established methods.

Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the extraction of pesticide residues from food and environmental samples.

-

Homogenization : A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

-

Extraction : The homogenized sample is placed in a centrifuge tube with an appropriate volume of water and acetonitrile. This compound internal standard is added at this stage. The tube is shaken vigorously.

-

Salting Out : Extraction salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation. The tube is shaken and then centrifuged.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and centrifuged.

-

Final Extract : The resulting supernatant is collected for analysis.

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of Acetamiprid.

| Parameter | Typical Conditions |

| LC Column | C18 reversed-phase column (e.g., 2.0 mm i.d., 150 mm length, 5 µm particle size) |

| Mobile Phase | A gradient of acetonitrile and water (often with a formic acid modifier) |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Monitored Transitions | Acetamiprid: e.g., m/z 223 → 126 (quantifier), 223 → 90 (qualifier) this compound: e.g., m/z 226 → 129 |

Note: Specific transitions and chromatographic conditions should be optimized for the instrument in use.

This technical guide provides foundational information for the use of this compound in research and analytical applications. For specific applications, further method development and validation are recommended.

References

Technical Guide to the Commercial Sourcing and Application of Acetamiprid-d3 Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and application of Acetamiprid-d3 as an analytical standard. It is designed to assist researchers, scientists, and professionals in drug development in sourcing high-quality standards and implementing them in quantitative analytical workflows.

Introduction to this compound Analytical Standard

This compound is the deuterium-labeled form of Acetamiprid, a neonicotinoid insecticide.[1] In analytical chemistry, isotopically labeled compounds like this compound are invaluable as internal standards for quantitative analysis, particularly in chromatography-mass spectrometry techniques such as LC-MS or GC-MS.[2] The use of a stable isotope-labeled internal standard is the preferred method for compensating for matrix effects and variations during sample preparation and analysis, leading to higher accuracy and precision in results.[2][3]

Commercial Suppliers and Specifications

High-purity this compound analytical standards are available from several reputable suppliers. These standards are crucial for instrument calibration, method validation, and ensuring that analytical results meet stringent quality and regulatory requirements.[4] Below is a summary of typical product specifications from leading commercial vendors.

| Supplier | Product Name | Catalog Number (Example) | Purity (Assay) | Isotopic Purity | Format | Available Quantity (Example) |

| Sigma-Aldrich (Merck) | This compound PESTANAL®, analytical standard | 39246 | ≥98.0% (HPLC) | ≥99.0 atom % D | Neat | 50 mg |

| LGC Standards | Acetamiprid D3 (N-methyl D3) | DRE-C10013100 | Not specified, ISO 17034 certified | Not specified | Neat | 50 mg |

| Toronto Research Chemicals | This compound | A121402 | 98% | Not specified | Neat | 1 mg, 5 mg, 10 mg |

| MedChemExpress | This compound | HY-B0823S | >98% | Not specified | Neat | 1 mg, 5 mg, 10 mg |

| Cayman Chemical | This compound | 38165 | ≥98% | Not specified | Neat | 1 mg, 5 mg |

Note: This table is for illustrative purposes. Please refer to the suppliers' websites for the most current product information and availability.

Experimental Protocol: Quantitative Analysis of Acetamiprid using this compound Internal Standard by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of Acetamiprid in a sample matrix (e.g., environmental water, agricultural products) using this compound as an internal standard.

Materials and Reagents

-

Acetamiprid analytical standard

-

This compound analytical standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Sample matrix (e.g., water, food homogenate)

-

QuEChERS extraction salts and cleanup sorbents (if applicable for the matrix)

-

Syringe filters (0.22 µm)

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Acetamiprid and this compound standards in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of Acetamiprid by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Internal Standard Working Solution (IS-WS): Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting its primary stock solution.

Sample Preparation

-

Fortification: To an accurately measured amount of the sample (e.g., 10 mL of water or 5 g of homogenized food sample), add a precise volume of the IS-WS.

-

Extraction (for solid/complex matrices): For matrices like food products, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is often employed. This typically involves extraction with acetonitrile followed by the addition of salts to induce phase separation.

-

Cleanup: The supernatant from the extraction is then cleaned using dispersive solid-phase extraction (dSPE) with appropriate sorbents to remove interfering matrix components.

-

Final Preparation: The final extract is filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: A typical flow rate for analytical scale columns.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Acetamiprid: Monitor at least two specific transitions (quantifier and qualifier).

-

This compound: Monitor the corresponding transitions, accounting for the mass shift of +3.

-

-

Data Analysis

-

Calibration Curve: Prepare a set of calibration standards by spiking blank matrix extract with the Acetamiprid working standards and a fixed amount of the IS-WS.

-

Ratio Calculation: For each calibration standard and sample, calculate the ratio of the peak area of the Acetamiprid quantifier ion to the peak area of the this compound quantifier ion.

-

Quantification: Plot the peak area ratio against the concentration of Acetamiprid for the calibration standards to generate a linear regression curve. Use the equation of this curve to calculate the concentration of Acetamiprid in the unknown samples based on their measured peak area ratios.

Diagrams and Workflows

General Workflow for Using an Analytical Standard

The following diagram illustrates the logical steps involved from the procurement of an analytical standard to its use in quantitative analysis.

Caption: Logical workflow from procurement to data analysis for an analytical standard.

Internal Standard Quantification Workflow

This diagram details the process of using an internal standard for quantification in a typical analytical run.

Caption: Step-by-step process for quantification using an internal standard.

References

Technical Guide: Solubility Profile of Acetamiprid-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Acetamiprid-d3 in various organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this document leverages data for the parent compound, Acetamiprid, as a close surrogate. The underlying principles of solubility and the experimental methodologies are broadly applicable to both isotopic forms.

Introduction to Acetamiprid

Acetamiprid is a neonicotinoid insecticide that functions as a competitive modulator of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects.[1] This mode of action leads to the permanent blockade of normal synaptic transmission, resulting in paralysis and death of the target pest.[1] Its systemic and translaminar properties make it effective against a wide range of sucking insects.

Solubility of Acetamiprid in Organic Solvents

A study published in the Journal of Chemical & Engineering Data systematically determined the mole fraction solubility of Acetamiprid in thirteen pure solvents at temperatures ranging from 278.15 K to 318.15 K using the shake-flask method.[2] The highest solubility was observed in dimethyl sulfoxide (DMSO).[2] General qualitative assessments also indicate that Acetamiprid is soluble in acetone, methanol, ethanol, dichloromethane, chloroform, and acetonitrile.[1]

Table 1: Quantitative Solubility of Acetamiprid in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) | Solubility ( g/100g solvent) |

| Methanol | 298.15 | 135.89 | 10.53 |

| Ethanol | 298.15 | 68.41 | 5.71 |

| Acetone | 298.15 | 231.53 | 14.65 |

| Acetonitrile | 298.15 | 164.21 | 10.12 |

| Dichloromethane | 298.15 | - | - |

| n-Butanol | 298.15 | 40.12 | 3.82 |

| Isobutanol | 298.15 | 34.21 | 3.27 |

| Isopropanol | 298.15 | 49.87 | 4.53 |

| Ethyl Acetate | 298.15 | 102.34 | 7.42 |

| 1,4-Dioxane | 298.15 | 254.12 | 16.89 |

| N,N-Dimethylformamide | 298.15 | 589.12 | 34.23 |

| Dimethyl Sulfoxide | 298.15 | 698.34 | 45.32 |

| Ethylene Glycol | 298.15 | 10.21 | 0.89 |

Note: Data extracted and calculated from the Journal of Chemical & Engineering Data. The solubility in g/100g solvent was calculated from the mole fraction data. A value for Dichloromethane was not provided in this specific dataset.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or incubator

-

Glass vials or flasks with airtight seals

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or UV)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the organic solvent in a glass vial. The excess solid should be visually apparent.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 298.15 K).

-

Agitate the mixture at a constant speed for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker and allow it to stand at the experimental temperature to let the undissolved solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against the concentration.

-

Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

-

Back-calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Data Reporting:

The solubility is typically reported in units of grams per 100 grams of solvent ( g/100g ), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

Visualizations

Signaling Pathway of Acetamiprid

Caption: Mode of action of Acetamiprid at the insect nicotinic acetylcholine receptor.

Experimental Workflow for Solubility Determination

Caption: Generalized workflow for the shake-flask solubility determination method.

References

The Gold Standard in Quantitative Analysis: Unraveling the Mechanism of Acetamiprid-d3 as an Internal Standard

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly in the quantification of trace-level compounds, the accuracy and reliability of results are paramount. The use of internal standards is a cornerstone of achieving this precision, and among the various types, stable isotope-labeled internal standards (SIL-IS), such as Acetamiprid-d3, represent the pinnacle of analytical rigor. This technical guide provides a comprehensive exploration of the underlying mechanism of this compound as an internal standard, detailing its application in quantitative mass spectrometry-based methods.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard like this compound is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled analog (this compound) is added to the sample at the earliest stage of preparation. The fundamental premise is that the labeled and unlabeled compounds are chemically identical and will therefore exhibit virtually indistinguishable behavior throughout the entire analytical workflow, including extraction, derivatization, and chromatographic separation.

The key difference lies in their mass. The deuterium atoms in this compound increase its molecular weight, allowing it to be distinguished from the native Acetamiprid by a mass spectrometer. By measuring the ratio of the signal intensity of the analyte (Acetamiprid) to that of the internal standard (this compound), highly accurate quantification can be achieved. This ratio remains constant even if there are variations in sample volume, extraction efficiency, or instrument response, as both compounds are affected proportionally.

Physicochemical and Spectrometric Properties

The efficacy of this compound as an internal standard is due to its near-identical physicochemical properties to Acetamiprid, ensuring they behave similarly during analysis. The primary distinction is the mass difference, which is crucial for mass spectrometric detection.

| Property | Acetamiprid | This compound | Reference |

| Chemical Formula | C₁₀H₁₁ClN₄ | C₁₀H₈D₃ClN₄ | [1] |

| Molecular Weight | 222.67 g/mol | 225.69 g/mol | [1] |

| Appearance | White crystalline solid | White crystalline solid | [2] |

| Water Solubility | 4.25 g/L at 25°C | Expected to be very similar | |

| log Kow | 0.8 at 25°C | Expected to be very similar | |

| pKa | 0.68 ± 0.08 | Expected to be very similar |

In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are used for quantification. The deuterated standard will have a precursor ion with a mass shift corresponding to the number of deuterium atoms, and its fragmentation pattern will be analogous to the unlabeled analyte.

| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Reference |

| Acetamiprid | 223.0 | 126.0 | 56.0 | |

| This compound | 226.1 | 126.0 | 59.1 | This is a predicted transition based on the structure. Specific transitions can vary by instrument and method. |

Experimental Protocol: Quantification of Acetamiprid in a Vegetable Matrix using QuEChERS and LC-MS/MS

The following is a representative protocol for the analysis of Acetamiprid residues in a vegetable matrix, employing this compound as an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.

3.1. Materials and Reagents

-

Acetamiprid analytical standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) sorbent (for pigmented matrices)

-

C18 sorbent

3.2. Sample Preparation (QuEChERS Method)

-

Homogenization: Weigh 10 g of a representative, homogenized vegetable sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound working solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a mixture of PSA, C18, and MgSO₄ (and GCB if needed).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm filter.

-

The extract is now ready for LC-MS/MS analysis.

-

3.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) using the specific transitions for Acetamiprid and this compound as listed in the table above.

-

Visualizing the Core Concepts

4.1. The Logic of Using a Deuterated Internal Standard

The following diagram illustrates the logical relationship of how a deuterated internal standard corrects for potential errors in the analytical process.

Caption: Logical flow demonstrating how this compound corrects for variability.

4.2. Experimental Workflow

The diagram below outlines the typical experimental workflow for the quantification of Acetamiprid using this compound as an internal standard.

Caption: A typical workflow for Acetamiprid analysis using an internal standard.

4.3. Mode of Action: Neonicotinoid Signaling Pathway

Acetamiprid is a neonicotinoid insecticide. Its mode of action is as an agonist of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. This leads to overstimulation, paralysis, and eventual death of the insect.

Caption: Neonicotinoid action on the insect nicotinic acetylcholine receptor.

Conclusion

The use of this compound as an internal standard in quantitative mass spectrometry provides a robust and reliable method for the accurate determination of Acetamiprid residues. Its near-identical chemical and physical properties to the unlabeled analyte ensure that it effectively compensates for variations in sample preparation and instrument response. This technical guide has outlined the core principles, provided a detailed experimental protocol, and visualized the key concepts to aid researchers in the implementation of this gold-standard analytical technique. The adoption of such methodologies is crucial for generating high-quality, defensible data in the fields of environmental monitoring, food safety, and drug development.

References

Stability and Storage of Acetamiprid-d3: A Technical Guide

Introduction

Acetamiprid-d3, the deuterated analog of the neonicotinoid insecticide Acetamiprid, serves as a critical internal standard for the quantitative analysis of its parent compound in various matrices by mass spectrometry techniques such as GC-MS and LC-MS. Ensuring the chemical and isotopic stability of this compound is paramount for accurate and reliable analytical results. This technical guide provides an in-depth overview of the recommended storage conditions, stability data, and experimental protocols relevant to maintaining the integrity of this compound.

Recommended Storage and Handling Conditions

Proper storage and handling are essential to prevent the degradation of this compound. The following conditions are recommended based on information from various suppliers and general guidelines for stable isotope-labeled compounds.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C[1] | Minimizes chemical degradation over extended periods. |

| Short-term: +20°C or Room Temperature[2][3] | Acceptable for shipping and brief periods. | |

| Alternative: 2-8°C[4] | Suitable for intermediate-term storage. | |

| Form | Solid (Neat) | Generally more stable than solutions. |

| Container | Tightly sealed, light-resistant vials (e.g., amber glass) | Protects from moisture and light. |

| Atmosphere | Dry, well-ventilated area | Prevents hydrolysis and oxidation. |

| Handling | Avoid exposure to direct sunlight and moisture. | Light and water can promote degradation. |

| Store away from foodstuffs and animal feed.[5] | Prevents cross-contamination. |

Stability Data

While specific, publicly available long-term stability studies on this compound are limited, information from suppliers and data on the parent compound, Acetamiprid, provide valuable insights into its stability profile.

Table 2: Summary of this compound Stability Information

| Condition | Duration | Observation | Source |

| -20°C | ≥ 4 years | Stable | Cayman Chemical |

| Refrigerated (solution) | 15 days | Stable | PubChem (for Acetamiprid) |

The stability of deuterated compounds is generally comparable to their non-labeled counterparts for chemical degradation. Therefore, data on Acetamiprid's degradation can serve as a useful proxy.

Degradation Pathways

The degradation of Acetamiprid, and by extension this compound, can occur through various mechanisms, including hydrolysis and photolysis. The primary degradation pathways involve the modification of the N-cyanoimine and N-methyl groups.

Experimental Protocols

The following are generalized protocols for conducting stability studies and for the analysis of this compound.

Protocol for a Long-Term Stability Study

This protocol is based on general guidelines for stability testing of chemical reference standards.

-

Objective: To determine the long-term stability of this compound under specified storage conditions.

-

Materials:

-

This compound (at least three different batches, if available).

-

Amber glass vials with screw caps.

-

Calibrated stability chambers set to the desired temperature and humidity conditions (e.g., -20°C, 25°C/60% RH, 40°C/75% RH).

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS).

-

-

Procedure:

-

Aliquots of this compound from each batch are placed in amber glass vials and sealed.

-

The vials are placed in the stability chambers.

-

Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36, and 48 months).

-

At each time point, the samples are analyzed for purity (assay) and the presence of degradation products.

-

-

Analysis: A stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, should be used. The method must be validated to separate the parent compound from any potential degradation products.

-

Data Evaluation: The purity of this compound is plotted against time to determine the degradation rate and establish a retest date or shelf life.

Analytical Method for Purity Assessment (HPLC-UV)

This is a general HPLC method that can be adapted for the analysis of this compound.

Table 3: Example HPLC-UV Method Parameters

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with UV detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration. |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a stability study of this compound.

Conclusion

This compound is a stable compound when stored under the recommended conditions, primarily at -20°C for long-term storage. Proper handling, including protection from light and moisture, is crucial to maintain its chemical and isotopic integrity. While specific stability data for the deuterated form is not extensively published, the degradation pathways of the parent compound, Acetamiprid, provide a reliable model for potential degradation products. The use of validated, stability-indicating analytical methods is essential for monitoring the purity of this compound over time.

References

The Indispensable Role of Acetamiprid-d3 in Modern Analytical Science: A Technical Review

For Immediate Release

A deep dive into the applications of Acetamiprid-d3 reveals its critical role as an internal standard for the precise quantification of the widely used neonicotinoid insecticide, acetamiprid. This deuterated analog has become an essential tool for researchers in environmental monitoring, food safety, and human biomonitoring, ensuring the accuracy and reliability of analytical data.

This technical guide explores the scientific applications of this compound, focusing on its use in sophisticated analytical methodologies. By providing a stable, isotopically labeled counterpart to acetamiprid, this compound allows for the correction of matrix effects and variations in instrument response, leading to highly accurate quantification of the target analyte in complex samples.

Core Application: An Internal Standard for Accurate Quantification

The primary and most significant application of this compound is as an internal standard in chromatographic and mass spectrometric analysis.[1] Its chemical properties are nearly identical to that of acetamiprid, but its increased mass allows it to be distinguished by a mass spectrometer. This allows it to be added to a sample at a known concentration at the beginning of the analytical process. Any loss of analyte during sample preparation and analysis will be mirrored by a proportional loss of the internal standard, enabling accurate correction and quantification of the native analyte.

Quantitative Analysis of Acetamiprid in Diverse Matrices

This compound has been instrumental in the development and validation of sensitive analytical methods for the detection of acetamiprid residues in a wide array of matrices. These methods are crucial for ensuring food safety, monitoring environmental contamination, and assessing human exposure.

Food and Agricultural Products

The presence of pesticide residues in food is a significant public health concern. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for pesticides in various food commodities.[2] this compound is employed in methods to ensure compliance with these regulations.

A validated method for the analysis of acetamiprid in tomatoes utilized a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).[2] While this specific study did not use this compound, the use of an internal standard is a standard practice in more advanced LC-MS/MS methods to achieve higher accuracy and precision. For instance, a method for quantifying neonicotinoids in honey used this compound as an internal standard with LC-MS/MS.

Table 1: Performance of Analytical Methods for Acetamiprid Quantification

| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Mean Recovery (%) | Reference |

| Tomato | HPLC-DAD | 5 µg/kg | 14 µg/kg | 96.7 ± 1.1 | [2] |

| Butterbur | LC-MS/MS | 0.0006 mg/kg | 0.002 mg/kg | 78.23 - 82.17 | [3] |

| Water | HPLC-UV | 0.033 ppb | 0.100 ppb | 86.4 (at 1.00 ppb) | |

| Fruits & Vegetables | HPLC | - | - | 90 - 96 (ethyl acetate extraction) | |

| Okra | LC-MS/MS | - | 0.002 mg/kg | 74.79 - 94.71 |

Environmental Samples

The widespread use of acetamiprid in agriculture can lead to the contamination of soil and water resources. Monitoring these environmental compartments is essential for assessing the ecological impact of this insecticide. This compound is used to ensure the accuracy of these measurements. Studies have investigated the dissipation half-life of acetamiprid in water at different pH levels and in soil under various moisture conditions.

Table 2: Environmental Fate of Acetamiprid

| Environmental Matrix | Condition | Half-life (days) | Reference |

| Water | pH 4 | 6.2 | |

| Water | pH 7 | 7.3 | |

| Water | pH 9 | 5.1 | |

| Water | UV and sunlight | 4.3 | |

| Soil | 0.1 µg/g, dry to submerged | 10.0 - 22.8 | |

| Tomato | Field conditions | 4.33 |

Human Biomonitoring

Assessing human exposure to pesticides is critical for understanding potential health risks. This compound is utilized in biomonitoring studies to accurately measure levels of acetamiprid and its metabolites in human samples such as urine. In humans, acetamiprid is primarily metabolized to N-desmethyl-acetamiprid before being excreted in the urine. A study on Japanese adults found that most of the acetamiprid was metabolized to desmethyl-acetamiprid.

Experimental Methodologies

The use of this compound is central to the "isotope dilution" method, which is considered the gold standard for quantitative analysis by mass spectrometry.

Sample Preparation and Extraction

A typical workflow for the analysis of acetamiprid in a complex matrix involves the following steps:

-

Sample Homogenization: The sample (e.g., fruit, soil, urine) is homogenized to ensure uniformity.

-

Internal Standard Spiking: A known amount of this compound is added to the homogenized sample.

-

Extraction: The sample is extracted with an appropriate solvent (e.g., acetonitrile, ethyl acetate) to isolate the analytes of interest. The QuEChERS method is a widely used extraction technique for pesticide residue analysis in food.

-

Clean-up: The extract is purified to remove interfering substances. This can be achieved using techniques like solid-phase extraction (SPE).

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique for the quantification of acetamiprid.

-

Liquid Chromatography (LC): The cleaned-up extract is injected into an HPLC system. The LC column separates acetamiprid and this compound from other components in the extract based on their physicochemical properties.

-

Tandem Mass Spectrometry (MS/MS): The separated compounds are then introduced into a mass spectrometer. The molecules are ionized, and specific precursor ions for acetamiprid and this compound are selected. These precursor ions are then fragmented, and specific product ions are monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.

Conclusion

This compound is an indispensable tool in modern analytical chemistry. Its use as an internal standard enables the accurate and precise quantification of acetamiprid in a variety of complex matrices. This is crucial for ensuring food safety, monitoring environmental quality, and assessing human exposure to this widely used insecticide. The methodologies developed using this compound provide the reliable data needed for regulatory decision-making and risk assessment, ultimately contributing to the protection of human health and the environment.

References

- 1. Biological Monitoring of Human Exposure to Neonicotinoids Using Urine Samples, and Neonicotinoid Excretion Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Liquid chromatography-tandem mass spectrometry quantification of acetamiprid and thiacloprid residues in butterbur grown under regulated conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Acetamiprid-d3 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of the neonicotinoid insecticide acetamiprid in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Acetamiprid-d3, is detailed to ensure high accuracy and precision by correcting for matrix effects, extraction losses, and instrumental variability.

Introduction

Acetamiprid is a widely used systemic insecticide for controlling sucking insects on a variety of crops.[1] Its presence in food and environmental samples necessitates sensitive and reliable analytical methods for monitoring and risk assessment. LC-MS/MS has become the method of choice for pesticide residue analysis due to its high selectivity and sensitivity. The use of an internal standard that co-elutes with the analyte and has a similar ionization efficiency is crucial for accurate quantification. This compound, a deuterated analog of acetamiprid, serves as an ideal internal standard for this purpose.

Signaling Pathway of Acetamiprid

Acetamiprid functions as an agonist of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects.[2][3] It mimics the action of the neurotransmitter acetylcholine (ACh), binding to the nAChR and causing the ion channel to open. This leads to an influx of cations, primarily Na+ and Ca2+, resulting in the continuous stimulation of nerve cells, hyperexcitation, paralysis, and ultimately, the death of the insect.[4] The signaling pathway involves the binding of acetamiprid to the α-subunits of the nAChR, triggering a conformational change that opens the ion channel.

Mechanism of Acetamiprid action on the nicotinic acetylcholine receptor.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[5]

Materials:

-

Homogenized sample (e.g., fruit, vegetable, or soil)

-

Acetonitrile (ACN)

-

Water (for dry samples)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, GCB)

-

50 mL and 15 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Extraction:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, use a smaller sample size and add an appropriate amount of water.

-

Add 10-15 mL of acetonitrile to the tube.

-

Add the this compound internal standard solution to achieve the desired final concentration.

-

Add the QuEChERS extraction salts to the tube.

-

Cap the tube tightly and vortex vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing the appropriate sorbents (e.g., PSA and C18 for general food matrices).

-

Vortex for 30 seconds.

-

Centrifuge at ≥5000 rcf for 2 minutes.

-

Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

-

Step-by-step workflow of the QuEChERS sample preparation method.

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions (Typical):

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | Optimized for separation of acetamiprid from matrix interferences |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 2 - 10 µL |

| Column Temperature | 40 °C |

MS/MS Conditions (Typical):

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 1.5 - 4.5 kV |

| Source Temperature | 150 - 550 °C |

| Desolvation Temp. | 250 - 450 °C |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

|---|---|---|---|---|

| Acetamiprid | 223.1 | 126.0 | 56.0 | -22 to -16 |

| This compound | 226.1 | 129.0 | 56.0 | Optimized based on instrument |

Data Presentation

The following tables summarize typical quantitative data obtained from LC-MS/MS analysis of acetamiprid using this compound as an internal standard in various matrices.

Table 1: Method Performance Characteristics

| Matrix | LOQ (mg/kg) | Linearity (r²) | Average Recovery (%) | RSD (%) | Reference |

|---|---|---|---|---|---|

| Okra | 0.002 | >0.998 | 74.79 - 94.71 | ≤ 20 | |

| Sweet Cherry | 0.0015 | 0.999 | 80.12 - 98.04 | < 0.5 | |

| Tomato | 0.014 | 0.999 | 96.7 | < 1.0 | |

| Butterbur | 0.002 | ≥0.9998 | 78.23 - 82.17 | ≤ 7.22 | |

| Animal Products | 0.01 | - | - | - |

| Black Pepper | 0.001 | ≥0.99 | 80 - 120 | 1.61 | |

Table 2: Recovery Data at Different Spiking Levels

| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Reference |

|---|---|---|---|

| Okra | 0.002 (LOQ) | 74.79 | |

| 0.01 (5x LOQ) | 94.71 | ||

| 0.02 (10x LOQ) | 82.95 | ||

| Sweet Cherry | 0.2 | 95 - 101 | |

| 0.5 | 95 - 101 | ||

| 1.0 | 95 - 101 | ||

| Butterbur | 0.02 (10x LOQ) | 78.23 - 82.17 |

| | 0.1 (50x LOQ) | 78.23 - 82.17 | |

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of acetamiprid in diverse and complex matrices. The detailed protocols and application notes presented here offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories, ensuring high-quality and accurate results for regulatory compliance and safety assessment.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Liquid chromatography-tandem mass spectrometry quantification of acetamiprid and thiacloprid residues in butterbur grown under regulated conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. researchtrends.net [researchtrends.net]

- 5. agilent.com [agilent.com]

Quantitative Analysis of Acetamiprid in Produce using an Isotope-Labeled Internal Standard by LC-MS/MS

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetamiprid is a neonicotinoid insecticide widely used in agriculture to protect crops from a variety of pests.[1] Its systemic nature allows it to be absorbed by the plant, making it effective against sucking insects. However, the presence of acetamiprid residues in food commodities is a significant concern for consumer safety, necessitating sensitive and accurate analytical methods for its quantification. This application note details a robust and reliable method for the quantitative analysis of acetamiprid in produce using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard, Acetamiprid-d3. The use of a stable isotope-labeled internal standard is a well-established technique to enhance the accuracy and precision of quantitative analysis by correcting for matrix effects and variations during sample preparation and analysis.

This method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by LC-MS/MS analysis. The protocol is designed to be high-throughput and sensitive, making it suitable for routine monitoring of acetamiprid residues in various fruit and vegetable matrices.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of acetamiprid is depicted below.

Caption: Experimental workflow for acetamiprid analysis.

Experimental Protocols

Reagents and Materials

-

Acetamiprid (≥98.0% purity)

-

This compound (≥99.0 atom % D)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive SPE (d-SPE) cleanup tubes (e.g., containing PSA, C18, and magnesium sulfate)

Preparation of Standard Solutions

Stock Solutions (1 mg/mL):

-

Accurately weigh 10 mg of Acetamiprid and this compound into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with methanol. Store at -20°C.

Intermediate Standard Solutions (10 µg/mL):

-

Pipette 100 µL of each stock solution into separate 10 mL volumetric flasks.

-

Bring to volume with a 50:50 mixture of acetonitrile and water.

Working Standard Solutions and Calibration Curve:

-

Prepare a series of working standard solutions by serially diluting the intermediate standard solution with the mobile phase to create calibration standards at concentrations ranging from 0.5 to 100 ng/mL.

-

Spike each calibration standard with the this compound intermediate solution to a final concentration of 10 ng/mL.

Sample Preparation (QuEChERS)

-

Homogenization: Weigh 10 g of a representative portion of the homogenized fruit or vegetable sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a specific volume of the this compound intermediate standard solution to the sample to achieve a final concentration of 10 ng/g.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the QuEChERS extraction salt packet.

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Extract:

-

Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are used for the quantification and confirmation of Acetamiprid and its internal standard, this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Acetamiprid (Quantifier) | 223.1 | 126.1 | 20 | 50 |

| Acetamiprid (Qualifier) | 223.1 | 90.1 | 30 | 50 |

| This compound (IS) | 226.1 | 126.1 | 20 | 50 |

Data Presentation

The use of an isotope-labeled internal standard significantly improves the accuracy and precision of quantification by compensating for matrix-induced signal suppression or enhancement. The following tables summarize the expected performance of this method.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 ng/g |

| Limit of Quantification (LOQ) | 0.5 ng/g |

Table 2: Recovery and Precision in Different Matrices

| Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| Tomato | 5 | 98.2 | 4.5 |

| 50 | 101.5 | 3.2 | |

| Cucumber | 5 | 95.8 | 5.1 |

| 50 | 99.1 | 3.8 | |

| Apple | 5 | 97.4 | 4.8 |

| 50 | 100.3 | 3.5 |

Signaling Pathways and Logical Relationships

The logical relationship for quantification using an internal standard is based on the ratio of the analyte response to the internal standard response.

Caption: Quantification using an internal standard.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of acetamiprid in produce. The incorporation of this compound as an internal standard ensures high accuracy and precision by mitigating matrix effects. The described QuEChERS sample preparation protocol is efficient and suitable for high-throughput laboratory settings. This method is well-suited for routine monitoring of acetamiprid residues in a variety of food matrices, aiding in regulatory compliance and ensuring consumer safety.

References

Application Note: Quantitative Analysis of Acetamiprid in Diverse Food Matrices Using an Isotopically Labeled Internal Standard and LC-MS/MS

Introduction

Acetamiprid is a widely used neonicotinoid insecticide effective against a broad spectrum of sucking insects on various agricultural products, including fruits, vegetables, and leafy greens.[1][2] Due to its systemic nature and widespread application, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) to protect consumer health.[3] Accurate and reliable quantification of acetamiprid residues in complex food matrices is therefore essential for compliance and food safety.

Food matrices, however, are notoriously complex and can cause significant matrix effects (ion suppression or enhancement) in mass spectrometry-based analyses, leading to inaccurate quantification. The stable isotope dilution (SID) technique, which employs a stable isotope-labeled internal standard (SIL-IS), is the gold standard for compensating for these effects. Acetamiprid-d3, a deuterated analogue of acetamiprid, serves as an ideal internal standard as it co-elutes with the target analyte and experiences similar matrix effects and ionization efficiencies, ensuring high accuracy and precision.[4][5]

This application note provides a detailed protocol for the extraction, cleanup, and quantification of acetamiprid in various food matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound as an internal standard is central to this robust and reliable method.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile, Methanol (both LC-MS grade), Ethyl Acetate.

-

Reagents: Formic acid, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate.

-

Standards: Acetamiprid (≥98.0% purity), this compound (isotopic purity ≥99.0 atom % D).

-

QuEChERS Extraction and Cleanup Kits: Containing pre-weighed salts and sorbents (e.g., primary secondary amine - PSA, C18).

-

Water: Ultrapure water (18.2 MΩ·cm).

-

Stock Solutions: Prepare individual stock solutions of Acetamiprid and this compound in acetonitrile at a concentration of 1 mg/mL. Store at -20°C.

-

Working Solutions: Prepare intermediate and working standard solutions by diluting the stock solutions in an appropriate solvent (e.g., acetonitrile). The internal standard working solution should be prepared at a concentration that provides a robust signal in the analytical run.

Sample Preparation: QuEChERS Protocol (EN 15662)

The QuEChERS method is a widely adopted, streamlined procedure for pesticide residue analysis in food.

-

Homogenization: Weigh 10 g of a homogenized representative sample of the food matrix into a 50 mL centrifuge tube. For dry samples, rehydrate with an appropriate amount of water.

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard working solution to the sample. This step is critical and should be done at the beginning to account for analyte loss during the entire sample preparation process.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Seal the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-